4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid
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Overview
Description
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is a heterocyclic compound that features a unique combination of pyran and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid typically involves the reaction of hydrazonoyl halides with specific precursors under controlled conditions. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The reaction conditions often require refluxing in ethanol and the presence of a base such as triethylamine to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]thiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
Thiazolo[4,5-b]pyridine: Another related compound with potential medicinal applications.
Uniqueness
4,6,7,7a-Tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid is unique due to its specific combination of pyran and thiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c9-7(10)6-8-4-1-2-11-3-5(4)12-6/h4-5H,1-3H2,(H,9,10) |
InChI Key |
LYGGIBPKYXRWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2C1N=C(S2)C(=O)O |
Origin of Product |
United States |
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